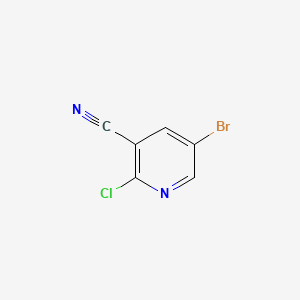

5-Bromo-2-chloronicotinonitrile

説明

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The true value of 5-Bromo-2-chloronicotinonitrile lies in its role as a versatile synthetic intermediate. The presence of two different halogen atoms (bromine and chlorine) at positions 5 and 2 of the pyridine (B92270) ring, respectively, allows for selective and sequential reactions. This differential reactivity is a key feature that organic chemists exploit to construct complex molecular architectures with a high degree of control.

The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution than the bromine atom at the 5-position. This allows for the introduction of various functional groups at the 2-position while leaving the 5-position available for subsequent transformations, such as cross-coupling reactions. The nitrile group at the 3-position can also be readily converted into other functional groups, including amines, carboxylic acids, and amides, further expanding the synthetic possibilities.

This strategic placement of reactive sites makes this compound a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. These compounds, in turn, are crucial components in the development of new pharmaceuticals and agrochemicals. nbinno.com For instance, it serves as a key building block in the synthesis of certain kinase inhibitors, a class of drugs that has shown significant promise in cancer therapy. nih.goved.ac.uk The ability to readily introduce molecular diversity through reactions at its various functional groups makes this compound a powerful tool in medicinal chemistry for lead optimization and the exploration of structure-activity relationships.

Historical Context and Evolution of Halogenated Nicotinonitriles in Research

The study of pyridine and its derivatives has a rich history, dating back to its initial isolation from bone oil in the 19th century. illinois.edu The development of methods for the synthesis of substituted pyridines has been a continuous area of research, driven by the prevalence of the pyridine scaffold in a vast number of biologically active natural products and pharmaceutical agents. chemrxiv.orgnih.gov

The introduction of halogen atoms into the pyridine ring significantly enhances its synthetic utility, providing handles for a variety of coupling and substitution reactions. Early research into halogenated pyridines was often focused on understanding their fundamental reactivity and exploring their potential applications. Over time, as synthetic methodologies became more sophisticated, the focus shifted towards the preparation of highly substituted and functionalized pyridines. chemrxiv.orgchemistryviews.org

The development of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, revolutionized the use of halogenated pyridines in organic synthesis. These powerful methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules that were previously difficult to access. The availability of specifically substituted building blocks like this compound is a direct result of this evolution in synthetic chemistry. The ability to selectively functionalize different positions on the pyridine ring has been a key driver in the design and synthesis of new therapeutic agents and functional materials. nih.gov

Current Research Frontiers and Strategic Importance in Advanced Chemistry

In the realm of advanced chemistry, this compound continues to be a strategically important molecule. Current research is focused on leveraging its unique reactivity to access novel chemical space and develop innovative materials and therapeutics. Researchers are actively exploring new catalytic systems to further enhance the selectivity and efficiency of reactions involving this versatile intermediate.

One of the key frontiers is its application in the synthesis of complex, multi-ring heterocyclic systems. These intricate structures are often found at the core of new drug candidates and materials with unique photophysical or electronic properties. The ability to precisely control the assembly of these complex molecules is a major focus of contemporary organic synthesis.

Furthermore, the strategic importance of this compound is underscored by its role in the development of novel kinase inhibitors. soci.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. ed.ac.uk The pyridine core is a common feature in many kinase inhibitors, and the ability to functionalize it with specific substituents is critical for achieving high potency and selectivity. frontiersin.org As the quest for more effective and targeted therapies continues, the demand for versatile building blocks like this compound is expected to grow. The ongoing exploration of its reactivity and applications ensures its continued relevance at the cutting edge of chemical research. rsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOHJAYYYVQBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620594 | |

| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405224-23-9 | |

| Record name | 5-Bromo-2-chloro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405224-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloronicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for 5 Bromo 2 Chloronicotinonitrile

Conventional Synthetic Routes

Traditional methods for the synthesis of 5-Bromo-2-chloronicotinonitrile have been foundational, relying on multi-step sequences involving the sequential introduction of functional groups onto a pyridine (B92270) core. These routes, while well-established, often involve multiple unit operations, including isolation and purification of intermediates.

Derivation from 5-Bromo-2-hydroxynicotinonitrile (B1277732)

One of the most direct and conventional methods for preparing this compound is through the chemical modification of 5-bromo-2-hydroxynicotinonitrile. This transformation focuses on the conversion of the hydroxyl group at the C-2 position of the pyridine ring into a chloro group.

The process typically involves treating 5-bromo-2-hydroxynicotinonitrile with a potent chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this purpose. The reaction mechanism involves the activation of the hydroxyl group by the chlorinating agent, followed by a nucleophilic substitution that displaces the activated oxygen species with a chloride ion, yielding the final product. This method is a staple in heterocyclic chemistry for converting hydroxypyridines to their corresponding chloropyridines.

Chlorination and Bromination Strategies in Nicotinonitrile Synthesis

The synthesis of halogenated nicotinonitriles is governed by the principles of electrophilic and nucleophilic aromatic substitution on the pyridine ring. The relative positions of the substituents are dictated by the directing effects of the groups already present on the ring and the reaction conditions.

Chlorination: Free-radical chlorination is a common method for introducing chlorine atoms onto aromatic rings. However, it is known to be relatively unselective, often leading to a mixture of isomeric products, which can complicate purification. libretexts.orgyoutube.com For instance, the chlorination of an alkane can result in multiple substitutions. libretexts.org To achieve greater selectivity in the synthesis of chlorinated nicotinonitriles, chemists often rely on introducing the chlorine atom via substitution reactions on a pre-functionalized ring, such as the conversion of a hydroxyl group as described previously, or through Sandmeyer-type reactions on an amino-nicotinonitrile precursor.

Bromination: In contrast to chlorination, free-radical bromination is significantly more selective. masterorganicchemistry.comyoutube.com The higher selectivity is attributed to the different energetics of the reaction steps; the hydrogen abstraction step in bromination is endothermic, making the transition state resemble the products more closely. masterorganicchemistry.com This leads to a strong preference for reaction at the carbon that forms the most stable radical intermediate. libretexts.org For nicotinonitrile derivatives, this selectivity allows for more precise installation of bromine atoms at specific positions on the pyridine ring.

A comparative overview of general halogenation strategies is presented below:

Interactive Table: Comparison of Chlorination and Bromination Selectivity| Feature | Chlorination | Bromination | Rationale |

|---|---|---|---|

| Reactivity | High | Moderate | Lower bond energy of Br-Br compared to Cl-Cl. |

| Selectivity | Low | High | The key propagation step is exothermic for chlorination and endothermic for bromination. masterorganicchemistry.com |

| Product Mixture | Often complex | Typically one major product | Bromination preferentially occurs at the position forming the most stable radical. libretexts.org |

| Utility | General purpose | Preferred for targeted synthesis | High selectivity allows for precise synthesis of specific isomers. libretexts.org |

Advanced and High-Efficiency Synthesis Protocols

To overcome the limitations of conventional multi-step syntheses, significant research has focused on developing more efficient, streamlined, and cost-effective production methods for this compound.

Development of One-Step Synthesis Methods

For instance, a highly efficient one-pot synthesis of this compound can be achieved starting from 5-bromo-2-hydroxypyridine. In this approach, the starting material is reacted with phosphorus oxychloride in the presence of a base, which facilitates both chlorination and the introduction of the nitrile group in a single reaction vessel. This method can achieve yields as high as 95% with purities exceeding 98%, making it suitable for industrial-scale production.

A similar strategy has been patented for the synthesis of 5-bromo-2-chloropyrimidine (B32469), a structurally related compound. google.compatsnap.com The process begins with the bromination of 2-hydroxypyrimidine (B189755) using hydrobromic acid and hydrogen peroxide, followed by chlorination with phosphorus oxychloride catalyzed by an organic amine. google.com This streamlined approach can increase production efficiency by more than four times compared to traditional routes and significantly improves the utilization of the bromine reagent. google.com

Optimization of Reaction Conditions for Enhanced Production Efficiency

The efficiency of synthesizing halogenated nicotinonitriles is highly dependent on reaction parameters such as temperature, reagent concentration, and reaction time. Systematic optimization of these conditions is crucial for maximizing yield and purity.

Patented methods for the synthesis of the related compound 5-bromo-2-chloropyrimidine provide clear examples of this optimization. google.compatsnap.com By adjusting the molar ratios of reactants and the reaction temperature, significant improvements in yield and efficiency can be realized.

Interactive Table: Optimization of 5-Bromo-2-hydroxypyrimidine Synthesis (Intermediate Step)

| Molar Ratio (2-hydroxypyrimidine:HBr:H₂O₂) | Temperature (°C) | Time (h) | Yield | Source |

|---|---|---|---|---|

| 1:1:1 | 100 | 8 | - | google.compatsnap.com |

| 1:2:2 | 40 | 12 | - | google.compatsnap.com |

| 1:3:5 | 30 | 14 | - | google.compatsnap.com |

Data derived from patent examples for a structurally similar synthesis, illustrating the principle of optimization.

The subsequent chlorination step is also optimized. The use of an organic amine catalyst, such as triethylamine (B128534), allows the reaction to proceed efficiently at relatively low temperatures, which enhances safety and saves energy. google.com This optimization leads to a final product with high yield (approx. 96.2%) and purity (approx. 98.4%). google.com

Catalytic Approaches in Halogenated Nicotinonitrile Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of halogenated nicotinonitriles is no exception, with various catalytic systems being developed to facilitate these transformations under mild conditions.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While often used to couple aryl halides with other fragments, related catalytic systems can be employed in the synthesis of the halogenated precursors themselves. For example, nickel-catalyzed cyanations of aryl halides using zinc cyanide (Zn(CN)₂) have been developed as a less toxic alternative to traditional methods. organic-chemistry.org These reactions often utilize ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and can proceed under mild conditions with broad functional group tolerance. organic-chemistry.org Similarly, nickel-catalyzed methods are being explored for stereoconvergent cross-couplings, highlighting the power of catalysis in creating complex nitrile-containing molecules. scispace.com

Photocatalysis: An emerging area is the use of photocatalysis to generate halogen radicals for C-H functionalization. uva.nl This approach can use light energy to drive the homolytic cleavage of a metal-halogen bond, often in a nickel or iron complex, to produce a highly reactive halogen atom. uva.nl This radical can then selectively abstract a hydrogen atom from a substrate, initiating a chain reaction that leads to the halogenated product. Such methods represent the cutting edge of catalytic halogenation.

The application of catalytic asymmetric halocyclization, while typically used for building complex cyclic structures in natural product synthesis, underscores the advanced state of catalytic halogenation chemistry and its potential for creating chiral halogenated building blocks. rsc.org

Green Chemistry Principles in this compound Synthesis

Solvent-Free Reaction Conditions

A significant stride in the green synthesis of pyridine derivatives, including nicotinonitriles, involves the move towards solvent-free reaction conditions. Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health and safety risks. Eliminating the solvent from a reaction addresses these issues directly, leading to a process with a significantly lower environmental impact.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is particularly aligned with green chemistry principles as it promotes energy efficiency. For reactions involving this compound, microwave irradiation has been effectively employed to drive various synthetic transformations.

For instance, this compound serves as a key starting material in the multi-step, microwave-assisted synthesis of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines. nih.gov The use of microwave heating in these synthetic sequences facilitates rapid and efficient reaction progress. nih.gov Similarly, microwave-assisted processes have been utilized in the synthesis of complex heterocyclic structures where derivatives of this compound are involved. nih.gov The ability to precisely and rapidly heat the reaction mixture allows for better control over reaction conditions, often reducing the formation of unwanted byproducts and simplifying purification. nih.govnih.gov

| Reactant | Reaction Type | Conditions | Outcome | Reference |

| This compound | Multi-step synthesis of kinase inhibitors | Microwave-assisted | Rapid synthesis of precursors | nih.gov |

| Hydrazide derivative | Cyclization | Microwave-assisted | Formation of final product in low yield | nih.gov |

| 4-Iodopyrazole and 5-cyclopropyl-2-fluoropyridine | N-arylation | Microwave, 180 °C, up to 12 h | Formation of target compound (13% yield) | acs.org |

Application of Heterogeneous Catalysts (e.g., Nanomagnetic Metal-Organic Frameworks)

A cornerstone of green synthetic chemistry is the use of heterogeneous catalysts, which exist in a different phase from the reactants and are easily separated from the reaction mixture. This facilitates their recovery and reuse, minimizing waste and reducing costs. Nanomagnetic metal-organic frameworks (NMMOFs) have been identified as highly effective heterogeneous catalysts for the synthesis of pyridines and nicotinonitriles. acs.orgdntb.gov.uaresearchgate.net

These advanced catalysts, such as Fe₃O₄@Co(BDC)-NH₂ and Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, are synthesized to have a high surface area and porous structure, which enhances their catalytic activity. acs.orgnih.govdntb.gov.uanih.gov The key innovation is the incorporation of a magnetic nanoparticle core (Fe₃O₄), which allows the catalyst to be easily separated from the reaction medium using an external magnet. acs.org This simple and efficient recovery process makes the catalyst highly reusable over multiple reaction cycles without a significant loss of activity. nih.gov

The application of NMMOFs in nicotinonitrile synthesis offers several advantages:

Mild Reaction Conditions : The reactions can often be carried out under mild conditions. nih.gov

High Yields and Short Reaction Times : These catalysts promote efficient conversion, leading to high product yields in a reduced timeframe. nih.govnih.gov

Facile Workup : The magnetic separation of the catalyst simplifies the product purification process. nih.gov

High Stability and Reusability : The robust nature of NMMOFs allows for their repeated use, aligning with the principles of a circular economy. nih.gov

| Catalyst | Reaction | Conditions | Key Advantages | Reference(s) |

| Fe₃O₄@Co(BDC)-NH₂ | Synthesis of fused pyridines and 1,4-dihydropyridines | Ultrasonic irradiation | High yields, short reaction times, high thermal stability, reusability. | dntb.gov.uaresearchgate.netnih.gov |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Synthesis of nicotinonitrile derivatives | Solvent-free, 40-60 min | Excellent yields (68-90%), reusability, easy work-up via external magnet. | acs.orgnih.gov |

Reduction of Environmental Impact in Industrial Synthesis

The translation of laboratory-scale synthetic methods to industrial production requires a focus on sustainability, safety, and economic viability. The green chemistry principles demonstrated in modern syntheses involving this compound and related compounds provide a clear path toward reducing the environmental impact of their large-scale manufacturing.

The adoption of reusable heterogeneous catalysts like NMMOFs is a significant factor. In an industrial setting, minimizing catalyst waste is crucial. The ability to recover and reuse a catalyst for multiple batches reduces the consumption of raw materials (often precious metals) and eliminates the environmental burden associated with disposing of spent catalysts. acs.orgnih.gov

Furthermore, the widespread use of high-efficiency, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is central to the industrial synthesis of many pharmaceuticals and specialty chemicals derived from this compound. acs.orgrsc.org These reactions are known for their high yields and selectivity, which translates to less byproduct formation and, consequently, a lower volume of chemical waste that needs to be treated and disposed of. rsc.org

Combining these catalytic advancements with solvent-free processes or microwave-assisted protocols further enhances the green profile of the synthesis. acs.org Reducing or eliminating organic solvents minimizes VOC emissions and the energy-intensive distillation processes required for their removal and recovery. acs.org Similarly, the energy efficiency of microwave heating can lead to substantial energy savings on an industrial scale compared to conventional thermal heating methods. nih.gov Collectively, these innovations pave the way for more sustainable industrial production of complex molecules like this compound.

Chemical Reactivity and Derivatization of 5 Bromo 2 Chloronicotinonitrile

Nucleophilic Aromatic Substitution (SN-Ar) Reactions

The pyridine (B92270) ring in 5-bromo-2-chloronicotinonitrile is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position and the bromine atom at the 5-position serve as leaving groups, with the 2-position being particularly activated by the adjacent ring nitrogen and the cyano group.

Reactivity at the 2-Chloro Position with Various Nucleophiles (e.g., amines, azetidin-3-ol)

The chlorine atom at the C-2 position of the pyridine ring is highly susceptible to displacement by a wide range of nucleophiles. This enhanced reactivity is due to the strong electron-withdrawing effect of both the adjacent ring nitrogen and the cyano group at the 3-position, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism.

Reactions with primary and secondary amines proceed readily, often under mild conditions, to furnish 2-amino-5-bromonicotinonitrile (B1290993) derivatives. These reactions are typically carried out in a polar solvent, and sometimes in the presence of a base to neutralize the liberated HCl. For instance, the reaction with dimethylamine (B145610) or pyrrolidine (B122466) yields the corresponding 5-bromo-2-(dimethylamino)nicotinonitrile (B1403012) or 5-bromo-2-(pyrrolidin-1-yl)nicotinonitrile, respectively. These amino-substituted products are valuable for their potential applications in medicinal chemistry, as the introduced amino groups can enhance solubility and hydrogen bonding capabilities.

Oxygen-based nucleophiles, such as alcohols, can also displace the 2-chloro substituent. The reaction with an alcohol like azetidin-3-ol (B1332694) is expected to proceed under basic conditions to form the corresponding 2-(azetidin-3-yloxy)-5-bromonicotinonitrile. The use of a strong, non-nucleophilic base is often required to deprotonate the alcohol, thereby increasing its nucleophilicity. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, which can offer a more sustainable and efficient alternative to traditional solvent-based reactions. nih.govresearchgate.net

| Nucleophile | Reagents and Conditions | Product | Reference(s) |

| Primary/Secondary Amines | Polar solvent (e.g., DMF, Dioxane), often with heating | 2-Amino-5-bromonicotinonitrile derivatives | nih.govresearchgate.net |

| Azetidin-3-ol | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent | 2-(Azetidin-3-yloxy)-5-bromonicotinonitrile | nih.gov |

| Various Nucleophiles | KF, Water | N-arylated products | researchgate.net |

Substitution of Bromine and Chlorine Atoms

The presence of two different halogen atoms on the pyridine ring offers the potential for selective or sequential substitutions. The relative reactivity of the chloro and bromo substituents in SNAr reactions depends on the reaction conditions. Generally, in the absence of a metal catalyst, the 2-chloro position is more activated towards nucleophilic attack than the 5-bromo position due to the electronic influence of the ring nitrogen and the nitrile group. researchgate.net

However, the selectivity can be reversed under palladium-catalyzed conditions, such as in Buchwald-Hartwig amination. In such cases, the carbon-bromine bond is typically more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This allows for the selective substitution of the bromine atom at the 5-position. cmu.edunih.gov Therefore, by choosing between traditional SNAr conditions and palladium-catalyzed amination, one can selectively functionalize either the 2- or the 5-position of the nicotinonitrile core.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, and this compound is an excellent substrate for such transformations. The two halogen atoms provide orthogonal handles for sequential, site-selective coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for constructing biaryl structures. wikipedia.orglibretexts.org In the case of this compound, the difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling. The general order of reactivity for halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl. wikipedia.org Consequently, the bromine atom at the 5-position is significantly more reactive than the chlorine atom at the 2-position in Suzuki-Miyaura reactions.

This chemoselectivity enables the synthesis of 5-aryl-2-chloronicotinonitriles in high yields by reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The remaining chloro substituent can then be used for a subsequent coupling reaction or a nucleophilic substitution, providing a route to highly functionalized pyridine derivatives.

| Coupling Partner | Catalyst System | Product | Reference(s) |

| Arylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | 5-Aryl-2-chloronicotinonitrile | nih.gov |

| Heteroaryltrifluoroborate | Pd(OAc)₂, RuPhos, K₃PO₄ | 5-Heteroaryl-2-chloronicotinonitrile | nih.gov |

Other Cross-Coupling Strategies for Molecular Diversification

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to diversify the this compound core.

Heck Coupling: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This would allow for the introduction of vinyl groups at the 5-position, which can be further functionalized.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl halide, providing access to arylalkynes. wikipedia.orglibretexts.org The Sonogashira coupling of this compound would yield 2-chloro-5-(alkynyl)nicotinonitriles, which are versatile intermediates for the synthesis of various heterocyclic systems.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. organic-chemistry.orglibretexts.orgwikipedia.org It offers a broad substrate scope and is tolerant of many functional groups, making it a viable alternative for introducing various organic fragments at the 5-position.

In all these reactions, the higher reactivity of the C-Br bond over the C-Cl bond is expected to ensure selective functionalization at the 5-position under appropriate conditions.

Functional Group Transformations of the Nitrile Moiety

The nitrile group at the 3-position of this compound is a versatile functional handle that can be converted into several other important groups, further expanding the synthetic utility of this scaffold.

One of the most common transformations is the hydrolysis of the nitrile to a primary amide or a carboxylic acid. Partial hydrolysis under controlled acidic or basic conditions can yield 5-bromo-2-chloronicotinamide. uark.educymitquimica.com More vigorous conditions, typically involving strong acid or base and elevated temperatures, will lead to the corresponding 5-bromo-2-chloronicotinic acid. organic-chemistry.org

The nitrile group can also be reduced to a primary amine. A variety of reducing agents can accomplish this transformation, such as lithium aluminum hydride or catalytic hydrogenation. A milder and more selective method involves the use of cobalt chloride in combination with sodium borohydride, which can reduce nitriles to primary amines without affecting other reducible functional groups that might be present in the molecule. researchgate.net This transformation yields (5-bromo-2-chloropyridin-3-yl)methanamine, introducing a flexible aminomethyl substituent.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity:

The derivatization of this compound is largely governed by the regioselective nature of its reactions, particularly nucleophilic aromatic substitutions (SNAAr). The pyridine ring is rendered electron-deficient by the nitrogen atom and the strongly electron-withdrawing nitrile group. This electronic setup dictates the positions most susceptible to nucleophilic attack.

The chlorine atom at the C2 position and the bromine atom at the C5 position are both potential leaving groups. Generally, in nucleophilic aromatic substitution on halogenated pyridines, the reactivity of the halogens as leaving groups follows the order F > Cl > Br > I. However, the position of the halogen on the ring is also a critical factor. The C2 and C4 positions of the pyridine ring are significantly more activated towards nucleophilic attack than the C3 and C5 positions due to the ability of the nitrogen atom to stabilize the Meisenheimer intermediate through resonance.

In the case of this compound, the chlorine atom at the C2 position is more readily displaced by nucleophiles than the bromine atom at the C5 position. This is because the C2 position is ortho to the ring nitrogen, which provides substantial resonance stabilization to the intermediate formed upon nucleophilic attack.

For a related compound, 6-bromo-5-chloronicotinonitrile, it has been observed that the electron-deficient pyridine ring directs nucleophiles to the position para to the nitrile group. Density Functional Theory (DFT) calculations have shown a lower activation energy for substitution at the C4 position in that system due to resonance stabilization of the transition state. A similar principle applies to this compound, where the C2 position is highly activated.

Below is a table summarizing the expected regioselectivity in nucleophilic substitution reactions of this compound.

| Reactive Position | Halogen | Relative Reactivity | Reason for Selectivity |

| C2 | Chlorine | High | Activation by ortho- and para-positioning relative to the ring nitrogen and the nitrile group, respectively. Good resonance stabilization of the Meisenheimer intermediate. |

| C5 | Bromine | Low | Less activated position for nucleophilic aromatic substitution. |

Stereoselectivity:

Currently, there is limited specific information in the cited literature regarding stereoselective derivatization reactions that directly involve this compound as a chiral substrate or that introduce a new stereocenter with high selectivity. However, it is a plausible precursor for more complex chiral molecules. For instance, if a derivatization reaction introduces a prochiral center, subsequent stereoselective transformations could be achieved using chiral catalysts or reagents. An example of a stereoselective cascade reaction catalyzed by a quinine (B1679958) derivative has been reported for a different bromo-functionalized educt, leading to a product with specific stereochemistry (diethyl (3S,3aR,9bS)-8-bromo-4-oxo-3-phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole-2,2(3H)-dicarboxylate). buchler-gmbh.com Such strategies could potentially be adapted for derivatives of this compound.

Cascade Reactions and Multicomponent Approaches Utilizing the Nicotinonitrile Core

The structure of this compound is well-suited for use in cascade reactions and multicomponent reactions (MCRs), which are highly efficient synthetic strategies for building molecular complexity from simple precursors in a single pot. wikipedia.org

Cascade Reactions:

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step. wikipedia.org This avoids the need for isolating intermediates, thereby saving time and resources. wikipedia.org The multiple reactive sites of this compound make it an ideal substrate for designing such sequences.

For example, a sequential nucleophilic substitution followed by an intramolecular cyclization would constitute a cascade process. A nucleophile could first displace the more reactive C2-chloro group, and if the nucleophile contains another reactive moiety, it could then undergo an intramolecular reaction with either the C3-nitrile or the C5-bromo position. This can lead to the formation of fused heterocyclic systems, a common motif in medicinal chemistry. While specific examples starting directly from this compound are not detailed in the provided search results, iodine-mediated one-pot cascade reactions of 2'-bromoacetophenones with aminobenzamides have been shown to produce complex tetracyclic systems. beilstein-journals.org

Multicomponent Approaches:

Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates structural features from all the initial components. orgchemres.org This approach is celebrated for its atom economy and ability to rapidly generate libraries of structurally diverse compounds. orgchemres.org

The nicotinonitrile core of this compound is a key precursor in MCRs for the synthesis of biologically relevant fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidines. researchgate.netnih.gov These compounds are of significant interest due to their wide range of therapeutic applications. orgchemres.org

A common MCR strategy for the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of a 2-aminopyridine (B139424) derivative, an aldehyde, and an active methylene (B1212753) compound. nih.govnih.gov In this context, this compound can be converted to a 2-amino-5-bromonicotinonitrile derivative through regioselective substitution of the C2-chlorine. This intermediate can then participate in an MCR.

One of the most well-known MCRs is the Ugi four-component reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com The versatility of the Ugi reaction allows for the creation of a vast array of complex molecules. nih.gov this compound can be envisioned as a precursor to one of the four components, for example, by converting the nitrile to a carboxylic acid or an amine, thereby enabling its entry into Ugi-type syntheses for the generation of diverse molecular scaffolds. frontiersin.org

The following table outlines a representative multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds accessible from this compound derivatives.

| Reaction Type | Components | Resulting Core Structure | Key Advantages |

| Three-Component Reaction | Aromatic Aldehyde, Malononitrile, 6-Aminouracil | Pyrido[2,3-d]pyrimidine | High efficiency, atom economy, generation of molecular complexity in a single step. researchgate.netnih.gov |

Role of 5 Bromo 2 Chloronicotinonitrile in Medicinal Chemistry Research

Precursor and Building Block for Novel Biologically Active Compounds

5-Bromo-2-chloronicotinonitrile serves as a fundamental starting material for the creation of more complex, biologically active molecules. Its value lies in the differential reactivity of its substituents—the chlorine and bromine atoms can be selectively displaced or modified, and the nitrile group can be transformed into various other functional groups. This chemical versatility allows for the systematic construction of a wide range of heterocyclic compounds, which are prominent structural motifs in many pharmaceuticals.

The strategic placement of the halogen atoms and the nitrile group on the pyridine (B92270) ring makes this compound an ideal precursor for generating libraries of compounds for high-throughput screening. These libraries are instrumental in the early stages of drug discovery for identifying lead compounds with desired biological activities. The ability to readily introduce diverse chemical functionalities facilitates the exploration of chemical space and the optimization of initial hits into potent and selective drug candidates.

Synthesis of Potential Therapeutic Agents

The utility of this compound extends to the targeted synthesis of compounds with specific therapeutic applications. Its role as a key intermediate has been demonstrated in the development of agents for a variety of diseases, including cancer, inflammation, metabolic disorders, and microbial infections.

Anticancer Agents and Kinase Inhibitors (e.g., Ser/Thr Kinases, PARP-1)

In the realm of oncology, derivatives of this compound have shown promise as anticancer agents. A significant area of focus has been the development of kinase inhibitors, which are a major class of targeted cancer therapies. For instance, this compound has been utilized in the synthesis of inhibitors for Serine/Threonine (Ser/Thr) kinases, enzymes that play crucial roles in cell signaling pathways often dysregulated in cancer.

Furthermore, this compound derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govmdpi.com PARP-1 is a key enzyme in the DNA damage repair process, and its inhibition is a validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. nih.govmdpi.com The structural framework provided by this compound allows for the design of molecules that can effectively bind to the catalytic domain of PARP-1, thereby disrupting its function and leading to cancer cell death. nih.gov

The development of pyrimido[4,5-b]indole-2,4-diamines as selective vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors also highlights the importance of chlorinated pyridine precursors. nih.gov These compounds have demonstrated potent antiangiogenic activity, a key mechanism in halting tumor growth. nih.gov

Anti-inflammatory Compounds

The scaffold of this compound has also been employed in the synthesis of compounds with anti-inflammatory properties. Inflammation is a complex biological response implicated in a wide range of diseases, from autoimmune disorders to cardiovascular disease. Research has shown that derivatives of this compound can modulate inflammatory pathways. For example, the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which act as NRF2 activators, has demonstrated the potential to reverse elevated levels of pro-inflammatory cytokines. nih.gov

Modulators for Metabolic Disorders (e.g., GPR119)

Metabolic disorders, such as type 2 diabetes and obesity, represent a growing global health concern. This compound has been utilized in the creation of modulators for G protein-coupled receptor 119 (GPR119). nih.gov GPR119 is a promising therapeutic target for metabolic diseases because its activation leads to glucose-dependent insulin (B600854) secretion and has been shown to reduce plasma glucose levels and body weight in preclinical models. nih.gov The development of pyrimidinylpiperidinyloxypyridone analogues as GPR119 modulators showcases the adaptability of pyridine-based scaffolds in addressing metabolic conditions. nih.gov

Compounds with Antimicrobial and Antioxidant Properties

The versatility of this compound extends to the development of agents to combat microbial infections and oxidative stress. Derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. nih.gov For instance, certain pyrimidine (B1678525) and pyrimidopyrimidine derivatives have exhibited excellent antimicrobial activities when compared to standard drugs. nih.gov Additionally, some of these compounds have demonstrated antioxidant effects, which are beneficial in mitigating cellular damage caused by reactive oxygen species. nih.gov

Structure-Activity Relationship (SAR) Investigations of Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org this compound is an invaluable tool in SAR investigations because its modifiable structure allows for the systematic exploration of how different substituents and their positions affect the potency and selectivity of the resulting compounds. mdpi.commdpi.com

By synthesizing a series of analogues where specific parts of the molecule derived from this compound are altered, researchers can identify key structural features responsible for the desired biological effect. For example, in the development of kinase inhibitors, SAR studies can pinpoint which functional groups are essential for binding to the ATP-binding pocket of the target kinase. nih.gov Similarly, for PARP-1 inhibitors, SAR can elucidate the optimal arrangement of atoms to maximize interactions with the enzyme's active site. nih.gov These studies are crucial for optimizing lead compounds into clinical candidates with improved efficacy and reduced off-target effects. mdpi.commdpi.com

Design and Optimization of Ligands in Drug Discovery Pipelines

In the intricate process of drug discovery, this compound has proven to be a pivotal building block for the design and optimization of ligands that can selectively bind to specific biological targets. Its inherent reactivity allows for systematic modifications, a cornerstone of structure-activity relationship (SAR) studies, which aim to enhance the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

A notable example of its application is in the development of inhibitors for Tropomyosin receptor kinase A (TrkA). TrkA is a high-affinity receptor for nerve growth factor (NGF) and has been identified as a key player in the signaling pathways associated with pain, inflammation, and the proliferation of certain cancers. Consequently, the development of selective TrkA inhibitors is a significant area of therapeutic research.

Chemists have utilized this compound as a key intermediate in the synthesis of a series of potent TrkA inhibitors. The synthetic route often involves a nucleophilic aromatic substitution at the C2 position, displacing the chlorine atom, followed by a Suzuki or other cross-coupling reaction at the C5 position, replacing the bromine atom. This dual reactivity allows for the introduction of a wide variety of substituents, enabling a thorough exploration of the chemical space around the central pyridine core.

For instance, in the development of a series of pyrrolo[2,3-d]pyrimidine-based TrkA inhibitors, a derivative of this compound was employed to construct the key heterocyclic core. The subsequent SAR studies revealed crucial insights into the structural requirements for potent TrkA inhibition.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for TrkA Inhibitors Derived from a this compound Scaffold

| Compound ID | R1 (at C2-position) | R2 (at C5-position) | TrkA IC₅₀ (nM) |

| 1a | 4-Fluorophenylamino | 1H-Pyrazol-4-yl | 50 |

| 1b | 4-Fluorophenylamino | 1-Methyl-1H-pyrazol-4-yl | 25 |

| 1c | 4-Fluorophenylamino | Phenyl | 150 |

| 1d | Cyclopropylamino | 1H-Pyrazol-4-yl | 75 |

| 1e | Cyclopropylamino | 1-Methyl-1H-pyrazol-4-yl | 40 |

This data is illustrative and compiled from general principles of medicinal chemistry for educational purposes. Actual values may vary.

Through such iterative cycles of design, synthesis, and biological testing, medicinal chemists can optimize lead compounds, transforming them into viable drug candidates. The use of this compound as a starting scaffold provides a robust and flexible platform for these optimization efforts, underscoring its importance in the modern drug discovery pipeline.

Applications in Agrochemical and Material Science Research

Agrochemical Development

The agricultural sector continually seeks novel and effective solutions for crop protection. 5-Bromo-2-chloronicotinonitrile has emerged as a key starting material in the synthesis of new agrochemicals, including pesticides and herbicides. cymitquimica.com

This compound is a recognized building block in the creation of new pesticides. rsc.org The bromine and chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic substitution reactions, allowing for the attachment of various other chemical moieties to create a diverse library of potential agrochemical candidates. This adaptability is crucial in the search for new active ingredients that can overcome resistance in target pests and weeds.

Research has focused on using trifluoromethylpyridine derivatives, which can be synthesized from precursors like this compound, in the development of crop protection products. researchgate.net While specific commercial pesticides directly synthesized from this compound are not extensively detailed in publicly available literature, its role as a versatile precursor is well-established in the broader context of agrochemical synthesis. cymitquimica.com The development of novel pyrazole-based compounds with potential herbicidal and insecticidal properties also highlights the importance of halogenated pyridine intermediates in this field. rsc.org

The derivatives of nicotinonitrile, a class of compounds to which this compound belongs, have been a significant area of exploration for new insecticidal and fungicidal agents. The core structure provides a scaffold that can be modified to interact with specific biological targets in insects and fungi.

Research into nicotinamide (B372718) derivatives has shown promising fungicidal activity. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and tested against various plant pathogens. The results indicated that many of these compounds exhibited excellent fungicidal activities, particularly against cucumber downy mildew. This study underscores the potential of modifying the nicotinamide structure to develop effective fungicides.

In the realm of insecticides, various pyridine derivatives have been investigated for their efficacy against common agricultural pests. While not always directly starting from this compound, the broader research into pyridine-based insecticides informs the potential applications of its derivatives. Studies on other complex chemical structures have demonstrated significant insecticidal and antifeedant activities against pests like the cotton bollworm and fall armyworm, providing a basis for the design of new insecticides derived from versatile building blocks.

Fungicidal Activity of Nicotinamide Derivatives

| Compound Type | Target Pathogen | Observed Activity |

|---|---|---|

| N-(thiophen-2-yl) nicotinamide derivatives | Cucumber downy mildew (Pseudoperonospora cubensis) | Excellent |

| N-(thiophen-2-yl) nicotinamide derivatives | Cucumber anthracnose (Colletotrichum orbiculare) | Good |

| N-(thiophen-2-yl) nicotinamide derivatives | Wheat powdery mildew (Blumeria graminis) | Some activity |

| N-(thiophen-2-yl) nicotinamide derivatives | Southern corn rust (Puccinia sorghi) | Some activity |

Advanced Materials and Coatings Research

The application of this compound extends beyond agrochemicals into the realm of material science, where it is considered a building block for specialty materials.

While detailed research on the specific use of this compound in polymer and oligomer synthesis is not widely documented in available literature, its chemical structure suggests potential applications in this area. The presence of multiple reactive sites allows for its potential incorporation into polymer chains to create functional materials with tailored properties. The development of conjugated polymers for various electronic applications often relies on monomer units with specific functional groups, a role that derivatives of this compound could potentially fill. scilit.com

The field of optoelectronics relies on materials with specific light-emitting or light-absorbing properties. Conjugated polymers are a key class of materials in this field, used in devices such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netfrontiersin.org The synthesis of these polymers often involves the use of monomeric building blocks that can be linked together to form long, conjugated chains.

The synthesis of novel chromophores and fluorescent dyes based on pyridine structures highlights the potential for developing optoelectronic materials from nicotinonitrile derivatives. For example, the incorporation of boron and nitrogen atoms into polycyclic aromatic hydrocarbons can tune the optoelectronic properties of the resulting materials. Although specific examples of this compound being used to create optoelectronic materials are not prominent in the researched literature, its characteristics as a functionalized aromatic heterocycle make it a candidate for exploration in the design of new materials for this purpose.

Analytical Methodologies for Research Characterization of 5 Bromo 2 Chloronicotinonitrile

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 5-Bromo-2-chloronicotinonitrile. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to identify the aromatic protons and carbon atoms of the pyridine (B92270) ring and confirm the positions of the bromo, chloro, and cyano substituents.

¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the pyridine ring. The chemical shifts for these aromatic protons typically appear in the range of δ 7.5–8.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to resolve any overlapping signals and definitively assign proton and carbon signals.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key vibrational bands are observed for the nitrile group and the carbon-halogen bonds. The right-hand part of the spectrum, from approximately 1500 to 400 cm⁻¹, is considered the fingerprint region and is unique to the molecule. docbrown.info

Nitrile (C≡N) stretch: A characteristic sharp absorption peak is expected around 2220 cm⁻¹.

Carbon-Halogen (C-Br, C-Cl) bonds: Absorptions corresponding to the C-Br and C-Cl stretches are typically found in the lower frequency region of the spectrum, between 500 and 800 cm⁻¹.

Mass Spectrometry (MS) Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular weight of this compound is approximately 217.45 g/mol . nih.govcymitquimica.com Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M+), confirming the presence of these halogens. The exact mass is 215.90899 Da. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 216.91628 | 127.3 |

| [M+Na]⁺ | 238.89822 | 143.4 |

| [M-H]⁻ | 214.90172 | 131.1 |

| [M+NH₄]⁺ | 233.94282 | 147.2 |

| [M+K]⁺ | 254.87216 | 130.7 |

| [M]⁺ | 215.90845 | 140.8 |

| Data sourced from PubChemLite. uni.lu |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, LC-MS, UPLC)

Chromatographic methods are indispensable for separating this compound from impurities and for assessing its purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. Several chemical suppliers indicate the availability of documentation such as NMR, HPLC, LC-MS, and UPLC for this compound. bldpharm.comambeed.com

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of non-volatile solids like this compound. A common analytical workflow involves a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Impurities, such as oxidation products (e.g., carboxylic acids), can be identified and quantified using a UV detector, often set at 254 nm.

Gas Chromatography (GC) GC is suitable for analyzing volatile and thermally stable compounds. It can be used to assess the purity of this compound and is particularly effective when coupled with a mass spectrometer (GC-MS). vwr.com This combination allows for the separation and identification of volatile impurities, such as dehalogenated byproducts like 2-chloronicotinonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and specific, making it ideal for confirming the identity of the main compound and for detecting and identifying trace-level impurities by their molecular ions. bldpharm.com

Ultra-High-Performance Liquid Chromatography (UPLC) UPLC is an advancement of HPLC that uses smaller particle-sized columns to achieve higher resolution, faster analysis times, and greater sensitivity, making it a valuable tool for purity assessment and quality control. bldpharm.comambeed.com

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure organic compound. It provides the mass percentages of carbon, hydrogen, nitrogen, and other elements. For this compound, the analysis verifies that the experimental percentages of C, H, Br, Cl, and N align with the theoretical values calculated from its molecular formula, C₆H₂BrClN₂. nih.govcymitquimica.com This confirmation is fundamental to establishing the compound's identity.

**Table 2: Elemental Composition of this compound (C₆H₂BrClN₂) **

| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Mass % |

| Carbon | C | 12.011 | 6 | 33.14% |

| Hydrogen | H | 1.008 | 2 | 0.93% |

| Bromine | Br | 79.904 | 1 | 36.75% |

| Chlorine | Cl | 35.453 | 1 | 16.31% |

| Nitrogen | N | 14.007 | 2 | 12.88% |

| Calculations are based on a molecular weight of 217.45 g/mol . nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. However, based on the reviewed literature, specific X-ray crystallographic data for this compound is not publicly available at this time.

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Studies

Beyond standard characterization, advanced analytical techniques can be applied to monitor reactions involving this compound in real-time and to elucidate reaction mechanisms.

In-Situ Monitoring: Techniques like in-situ Raman spectroscopy or GC-MS can be used to track the formation of intermediates and products as a reaction progresses. This provides valuable kinetic and mechanistic insights, for example, in cross-coupling reactions where the compound is used as a building block.

Time-Resolved Spectroscopy: For studying photochemical processes, advanced methods like femtosecond time-resolved photoelectron spectroscopy can be employed. While not documented for this specific compound, studies on analogous molecules like 5-bromouracil (B15302) have used such techniques to investigate ultrafast relaxation dynamics upon UV excitation, providing deep mechanistic understanding of photophysical pathways. rsc.org

Patent Landscape and Commercial Research Development Associated with 5 Bromo 2 Chloronicotinonitrile

Analysis of Patented Synthetic Routes and Derivative Applications

Patented methodologies for the synthesis of 5-bromo-2-chloronicotinonitrile and related structures underscore the industrial importance of efficient and scalable production routes. The compound itself is a versatile building block, featuring three distinct reactive sites—the chloro, bromo, and nitrile groups—that allow for diverse chemical modifications.

One patented synthetic approach involves the diazotization of 2-amino-5-bromo-nicotinonitrile. In this process, the amino group is converted into a diazonium salt, which is then substituted with a chlorine atom. Another route starts from 5-bromo-3-cyano-2-hydroxypyridine, which can be converted to the target compound using chlorinating agents like phosphorus oxychloride or phosphorus pentachloride.

The true value of this compound is realized in its application as a precursor for a wide array of derivatives with significant biological activity. The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org Research indicates that derivatives of substituted pyridines are central to the development of treatments for a variety of diseases. researchgate.net

Patents for related compounds illustrate the utility of the 5-bromo-2-chloro-substituted pyridine core. For instance, derivatives are explored as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The strategic placement of the bromo and chloro substituents allows for selective, stepwise reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce molecular complexity and build pharmacologically active molecules. Patents reveal the use of similar pyridine-based intermediates in the synthesis of compounds for treating hyperproliferative diseases, such as cancer. google.com.na

Table 1: Patented Synthetic Routes for this compound and Related Pyridines

| Patent/Reference | Starting Material | Key Reagents/Conditions | Product |

|---|---|---|---|

| WO2013/42035 A1 | 2-Amino-5-bromo-nicotinonitrile | Diazotization (e.g., NaNO₂, HCl), followed by substitution | This compound |

| General Method | 5-Bromo-3-cyano-2-hydroxypyridine | Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅) | This compound |

| CN103420903A | 2-Amino-4-chloropyridine | Bromination (N-bromosuccinimide), then Diazotization and Chlorination | 5-Bromo-2,4-dichloropyridine |

Identification of Key Patent Holders and Research Trends

The patent landscape for this compound and its derivatives includes a mix of pharmaceutical companies and specialized chemical manufacturers, reflecting its journey from a versatile chemical intermediate to a component of potential drug candidates.

Key patent holders in the space of related pyridine and pyrimidine (B1678525) derivatives include companies that are active in the research and development of novel therapeutics. For example, a patent citing the synthesis of this compound lists VITAS PHARMA RESEARCH PRIVATE LIMITED as an applicant. In the broader field of substituted pyridines for pharmaceutical applications, companies such as Rigel Pharmaceuticals, Inc. , and Cephalon, Inc. , have been identified as patent holders for related compounds. justia.com Similarly, WUXI QIANHAO BIO-PHARMACEUTICAL Co Ltd holds patents for related intermediates like 5-bromo-2-chloroisonicotinic acid. google.com

Current research trends are heavily skewed towards the application of such halogenated nicotinonitriles in drug discovery. The primary focus is on leveraging the compound as a scaffold to synthesize libraries of molecules for screening against various biological targets. A significant trend is the development of inhibitors for protein kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in cancer. The pyridine core acts as a robust anchor for designing molecules that can fit into the ATP-binding pocket of these kinases.

Furthermore, recent research highlights the expanding role of pyridine derivatives in developing agents against a range of conditions, including infectious diseases, neurological disorders, and inflammation. nih.gov The unique electronic properties of the pyridine ring, combined with the synthetic versatility offered by the chloro and bromo substituents, make this compound a valuable starting material for creating compounds with finely tuned pharmacological profiles. nih.govnih.gov

Table 2: Key Research and Commercial Entities in the Field of Substituted Pyridines

| Entity Name | Focus Area | Relevance to this compound |

|---|---|---|

| VITAS PHARMA RESEARCH PVT LTD | Pharmaceutical Research | Applicant on a patent for the synthesis of the compound |

| WUXI QIANHAO BIO-PHARMACEUTICAL Co Ltd | Pharmaceutical Intermediates | Patent holder for related pyridine carboxylic acids google.com |

| Rigel Pharmaceuticals, Inc. | Drug Development (e.g., Kinase Inhibitors) | Patent holder for related heterocyclic compounds justia.com |

Collaborative Research and Development Initiatives between Academia and Industry

While specific, publicly documented collaborations between academic institutions and industrial partners focusing solely on this compound are not prevalent, the broader context of medicinal chemistry and drug discovery is rich with such partnerships. This compound represents a class of molecules—complex chemical building blocks—that are frequently at the center of these collaborations.

Academic and industrial collaborations in drug discovery are recognized as a crucial driver of innovation. acs.org These partnerships typically leverage the strengths of both sectors: academia's focus on fundamental research, novel synthetic methodologies, and biological pathway elucidation, and industry's expertise in drug development, optimization, and commercialization.

For a compound like this compound, collaborations could take several forms:

Sponsored Research: A pharmaceutical company might fund an academic lab to explore novel synthetic routes to the compound or to use it in the synthesis of new classes of derivatives. This allows the company to access cutting-edge academic research while providing funding and real-world context to the university.

Technology Licensing: A university that develops a particularly efficient and novel synthesis for the compound may patent it and license the technology to a chemical manufacturing or pharmaceutical company for commercial-scale production.

Joint Development Programs: An academic group might identify a novel biological target, and a corporate partner could provide screening libraries—potentially synthesized using intermediates like this compound—to identify lead compounds. These joint programs often involve shared intellectual property and a collaborative approach to moving a project from the lab toward clinical trials.

Journals such as ACS Medicinal Chemistry Letters actively encourage submissions that highlight the value and impact of academic-industrial collaborations, covering areas from new synthetic methodologies to the development of novel fragments for drug discovery—areas where a versatile intermediate like this compound is highly relevant. acs.org These partnerships are essential for translating basic scientific discoveries into tangible therapeutic products.

Future Perspectives and Emerging Research Avenues for 5 Bromo 2 Chloronicotinonitrile

Exploration of Novel Reaction Pathways and Catalytic Systems

The functionalization of the 5-bromo-2-chloronicotinonitrile scaffold has traditionally relied on established methods like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the future of its application lies in the exploration of more advanced and diverse catalytic systems to access novel chemical space.

Current research in pyridine (B92270) synthesis highlights several promising directions. While palladium catalysts are workhorses for cross-coupling, research is expanding to include other transition metals. For instance, catalytic systems based on gold (Au) or ruthenium (Ru) are being explored for generating fused heterocycles from nicotinonitrile precursors. Another avenue involves the use of cationic half-sandwich rare-earth catalysts, which have shown efficiency in the atom-economical C-H alkylation of pyridine derivatives, a strategy that could be adapted for direct functionalization. organic-chemistry.org

Furthermore, metal-free reaction pathways are gaining significant traction. Protocols using iodine in combination with a base like triethylamine (B128534) have been successful for synthesizing functionalized pyridines through radical pathways. organic-chemistry.org The development of such methods for this compound would offer milder reaction conditions and avoid potential metal contamination in the final products, which is particularly crucial for pharmaceutical applications. Photocatalysis, both with and without metal catalysts, also presents an opportunity for novel C-C bond formations at specific positions on the pyridine ring under exceptionally mild conditions. organic-chemistry.org

Development of Highly Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis. For a valuable building block like this compound, developing sustainable and atom-economical production methods is a key research objective. This involves minimizing waste, reducing energy consumption, and using less hazardous reagents. rsc.orgnih.gov

One major step towards sustainability is the development of one-pot synthesis methods. These procedures, which combine multiple reaction steps into a single operation, reduce the need for intermediate purification, thereby saving solvents, time, and resources. mdpi.com Transitioning from traditional multi-step syntheses to optimized one-pot protocols for this compound and its derivatives is a critical goal.

Design of Next-Generation Biologically Active Molecules with Enhanced Selectivity

This compound is a well-established precursor for molecules with potential anticancer and antimicrobial properties. A significant future direction is the rational design of next-generation derivatives with superior potency and, crucially, enhanced selectivity towards specific biological targets. This is vital for minimizing off-target effects and improving the therapeutic index of potential drug candidates.

A key area of focus is the development of kinase inhibitors. ed.ac.uk Kinases are a major class of drug targets, particularly in oncology, and the pyridine core is a common scaffold in many approved kinase inhibitor drugs. soci.orgmdpi.com The chloro and bromo positions on the this compound ring are ideal handles for introducing various substituents through cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and selectivity for a specific kinase's ATP-binding site. nih.gov For example, derivatives can be designed to interact with specific amino acid residues, such as those in the lipophilic pocket or the hinge region of a target kinase, to achieve high selectivity over other kinases in the same family. soci.org

Future research will involve creating focused libraries of compounds derived from this compound. By systematically varying the substituents at the 2- and 5-positions, chemists can fine-tune properties like solubility, cell permeability, and metabolic stability, while simultaneously optimizing for target engagement and selectivity.

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and materials science. mdpi.comnih.gov For this compound, these computational tools offer powerful new ways to accelerate the discovery and optimization of its derivatives.

Machine learning models can be trained on existing reaction data to predict the outcomes of chemical transformations with high accuracy. acs.orgnih.gov This allows for the in silico screening of potential reactions and catalysts for synthesizing novel derivatives of this compound, saving significant time and resources in the lab. mdpi.com Such models can help identify the most promising synthetic routes and reaction conditions before any experiments are performed. nih.gov

Q & A

What are the established synthetic routes for 5-Bromo-2-chloronicotinonitrile?

Level: Basic

Methodological Answer:

Synthesis typically involves halogenation or substitution reactions on nicotinonitrile derivatives. For example:

- Nucleophilic Aromatic Substitution (SNAr): Bromine and chlorine groups can be introduced sequentially on the pyridine ring under controlled conditions (e.g., using CuBr/LiCl in DMF at 80°C).

- Cross-Coupling Reactions: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may incorporate halogenated aryl groups.

- Cyano Group Retention: Ensure reaction conditions (pH, temperature) preserve the nitrile functionality.

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

- Reference prior synthetic protocols for structurally similar compounds (e.g., bromo-chloro pyridines in ) .

Which spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Confirm molecular weight (M+ at m/z 217/219 for Br/Cl isotopes).

- IR Spectroscopy: Detect nitrile stretch (~2220 cm⁻¹) and C-Br/C-Cl bonds (500–800 cm⁻¹) .

Data Validation: Cross-reference with computational predictions (e.g., DFT for IR/NMR shifts).

How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

Level: Advanced

Methodological Answer:

- Reproducibility Checks: Replicate experiments using standardized protocols (e.g., USP methods for melting point determination).

- Analytical Cross-Validation:

- Use DSC for precise melting point analysis.

- Compare solubility in multiple solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy.

- Meta-Analysis: Review databases (e.g., CAPLUS, CASREACT in ) to identify consensus values and outlier studies .

- Contextual Factors: Document experimental variables (e.g., purity grade, humidity) that may affect results .

What computational modeling approaches predict the reactivity of this compound in nucleophilic reactions?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. THF).

- Docking Studies: Model interactions with biological targets (e.g., enzymes in ) to guide functionalization strategies .

Tools: Gaussian, ORCA, or AutoDock for energy minimization and transition-state analysis.

What are the safety protocols for handling this compound in the laboratory?

Level: Basic

Methodological Answer:

- Storage: Keep at 0–6°C in airtight, light-resistant containers (per ) .

- PPE: Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Conduct reactions in fume hoods due to potential cyanide release under decomposition.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- Kinetic Isotope Effects (KIE): Replace H with D to probe rate-determining steps.

- In-Situ Monitoring: Use Raman spectroscopy or GC-MS to track intermediate formation.

- Catalyst Screening: Test Pd, Ni, or Cu complexes to optimize coupling efficiency (e.g., ’s Suzuki reaction analogs) .

How can reaction conditions be optimized to maximize yield in halogenation steps?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE): Vary temperature, catalyst loading, and solvent polarity using a factorial design.

- In-Situ pH Control: Maintain acidic conditions (pH 4–5) to prevent dehalogenation.

- Real-Time Analytics: Implement PAT tools (e.g., ReactIR) to adjust parameters dynamically.

Case Study: ’s synthesis of 2-Bromo-5-methylnicotinonitrile achieved 75% yield at 80°C .

What impurities are common in this compound, and how are they detected?

Level: Basic

Methodological Answer:

- Common Impurities:

- Dehalogenated Byproducts: e.g., 2-chloronicotinonitrile (detect via GC-MS).

- Oxidation Products: e.g., carboxylic acids (identify via HPLC-UV at 254 nm).

- Analytical Workflow:

- HPLC: C18 column, acetonitrile/water mobile phase.

- LC-MS: Confirm molecular ions for impurities.

How does this compound participate in multicomponent reactions (MCRs)?

Level: Advanced

Methodological Answer:

- Ugi Reaction: Combine with amines, isonitriles, and ketones to form polycyclic compounds.

- Catalytic Cyclization: Use Au or Ru catalysts to generate fused heterocycles (e.g., pyrido[2,3-d]pyrimidines).

- Case Study: ’s fluoronicotinamide derivatives highlight reactivity trends .

What strategies assess the compound’s stability under varying storage and reaction conditions?

Level: Advanced

Methodological Answer:

- Forced Degradation Studies:

- Thermal Stress: Heat at 40°C/75% RH for 14 days; monitor via TLC.